Butyl isooctanoate
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Overview
Description
Butyl isooctanoate is an ester compound formed from the reaction of butanol and isooctanoic acid. It is commonly used in various industrial applications due to its unique chemical properties, including its ability to act as a solvent and its relatively low toxicity. The compound is characterized by its pleasant odor and is often used in the formulation of fragrances and flavors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl isooctanoate can be synthesized through the esterification reaction between butanol and isooctanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion. The general reaction scheme is as follows:
Butanol+Isooctanoic Acid→Butyl Isooctanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, typically around 150°C, and maintained under reflux conditions. The water formed during the reaction is continuously removed using a distillation column, which helps to drive the reaction to completion. The resulting this compound is then purified through distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Butyl isooctanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into butanol and isooctanoic acid.
Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.
Oxidation: Under specific conditions, this compound can undergo oxidation reactions, although this is less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Butanol and isooctanoic acid.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Various oxidized products depending on the conditions.
Scientific Research Applications
Butyl isooctanoate has several applications in scientific research, including:
Chemistry: Used as a solvent in organic synthesis and as a reagent in esterification reactions.
Biology: Employed in the formulation of biological assays and as a solvent for lipophilic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer formulations.
Mechanism of Action
The mechanism of action of butyl isooctanoate primarily involves its ability to act as a solvent and its interaction with various molecular targets. In biological systems, it can enhance the solubility of lipophilic compounds, facilitating their absorption and distribution. In chemical reactions, it acts as a medium that allows reactants to come into close contact, thereby increasing the reaction rate.
Comparison with Similar Compounds
Similar Compounds
Butyl acetate: Another ester with similar solvent properties but different odor characteristics.
Isooctyl acetate: Similar in structure but with different physical properties and applications.
Butyl butyrate: Another ester used in fragrances and flavors with a different carbon chain length.
Uniqueness
Butyl isooctanoate is unique due to its specific combination of butanol and isooctanoic acid, which imparts distinct physical and chemical properties. Its relatively low toxicity and pleasant odor make it particularly valuable in the fragrance and flavor industries.
Properties
CAS No. |
84878-23-9 |
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Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
butyl 6-methylheptanoate |
InChI |
InChI=1S/C12H24O2/c1-4-5-10-14-12(13)9-7-6-8-11(2)3/h11H,4-10H2,1-3H3 |
InChI Key |
SZZALKHHJLTNEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCCCC(C)C |
Origin of Product |
United States |
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